molecular formula C17H15NO3 B027044 methyl 6-(benzyloxy)-1H-indole-2-carboxylate CAS No. 103781-89-1

methyl 6-(benzyloxy)-1H-indole-2-carboxylate

Cat. No.: B027044
CAS No.: 103781-89-1
M. Wt: 281.3 g/mol
InChI Key: GSULHLQFRMLEEO-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 6-position and a carboxylate ester at the 2-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(benzyloxy)-1H-indole-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indole or its derivatives.

    Benzylation: The 6-position of the indole ring is selectively benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Carboxylation: The 2-position of the indole ring is then carboxylated using carbon dioxide under high pressure or by employing a carboxylating agent like diethyl carbonate.

    Esterification: The carboxylic acid group at the 2-position is esterified using methanol and a catalyst such as sulfuric acid to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(benzyloxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, at the 3-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Methyl 6-(benzyloxy)-1H-indole-2-methanol.

    Substitution: 3-nitro, 3-halo, or 3-sulfonyl derivatives of the indole ring.

Scientific Research Applications

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of more complex indole derivatives and natural products.

    Biology: It is used in the study of indole-based biological pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 6-(benzyloxy)-1H-indole-2-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The benzyloxy group enhances its binding affinity to specific molecular targets, while the indole ring facilitates its integration into biological systems. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Methyl 6-hydroxy-1H-indole-2-carboxylate: Lacks the benzyloxy group, resulting in different chemical reactivity and biological activity.

    Methyl 6-(methoxy)-1H-indole-2-carboxylate: Contains a methoxy group instead of a benzyloxy group, affecting its solubility and interaction with biological targets.

    Methyl 6-(phenoxy)-1H-indole-2-carboxylate: Features a phenoxy group, which alters its electronic properties and reactivity.

Uniqueness: Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity, making it more suitable for certain pharmacological applications compared to its analogs.

Properties

IUPAC Name

methyl 6-phenylmethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-17(19)16-9-13-7-8-14(10-15(13)18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSULHLQFRMLEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405823
Record name methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103781-89-1
Record name methyl 6-(benzyloxy)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-benzyloxy-α-azidocinnamate (EXAMPLE 246, 5.8 g) is dissolved in 376 ml of toluene and the reaction is heated to reflux for 1 hr. Then the reaction is cooled, concentrated under reduced pressure and the solids are recrystallized from ethyl acetate/hexane to provide the title compound.
Name
Methyl 4-benzyloxy-α-azidocinnamate
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
376 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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